

In Vivo Metabolism of Capmatinib: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (brand name Tabrecta) is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[3] Understanding the in vivo metabolism of Capmatinib is crucial for optimizing its therapeutic use, managing drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Capmatinib, based on in vivo studies.

Core Data Summary Pharmacokinetic Parameters of Capmatinib

The pharmacokinetic profile of Capmatinib has been characterized in healthy volunteers and patients with cancer. Following oral administration, Capmatinib is rapidly absorbed, with linear pharmacokinetics observed over a dose range of 200–400 mg.[4]



Parameter	Value	Conditions	Reference
Time to Maximum Plasma Concentration (Tmax)	1 - 2 hours	Single oral dose	[4][2][3]
Elimination Half-Life (t½)	6.5 - 7.84 hours	Single oral dose	[1][4][3]
Apparent Volume of Distribution (Vz/F)	164 - 473 L	Single oral dose	[1][3]
Mean Apparent Clearance (CL/F)	24 L/h	Steady-state	[3]
Plasma Protein Binding	~96%	-	[3]
Oral Bioavailability	>70%	-	[3]

Excretion and Mass Balance of Capmatinib

A human ADME study using a single 600 mg oral dose of 14C-labeled Capmatinib in healthy male volunteers revealed that the drug is primarily eliminated through metabolism and subsequent excretion in feces and urine.[1]

Excretion Route	Total Radioactivity Recovered (%)	Unchanged Capmatinib (%)
Feces	78%	42%
Urine	22%	Negligible

Data from a study in six healthy male volunteers after a single 600 mg oral dose of 14C-labeled Capmatinib.[1][3]

Major Metabolites of Capmatinib

Capmatinib is extensively metabolized in vivo. The parent compound accounts for a significant portion of the radioactivity in plasma, but numerous metabolites have been identified.[1]



Compound	Percentage of Total Radioactivity in Plasma	
Capmatinib (Parent)	42.9% (± 2.9%)	
M16 (Major Metabolite)	Most abundant metabolite in plasma, urine, and feces	

The major metabolic reaction is the formation of the M16 metabolite via lactam formation, a process primarily catalyzed by aldehyde oxidase.[1][5]

Experimental Protocols Human ADME Study

A pivotal in vivo study investigated the absorption, distribution, metabolism, and excretion of Capmatinib in humans.

- Study Population: Six healthy male volunteers.[1]
- Dosing: A single oral dose of 600 mg of 14C-labeled Capmatinib.[1]
- Sample Collection: Blood, plasma, urine, and feces were collected to determine mass balance, radioactivity levels, and metabolite profiles.[1]
- Analytical Methods: Metabolite structures were elucidated using mass spectrometry and by comparison with reference compounds.[5]

Pharmacokinetic Studies in Rats

Preclinical pharmacokinetic studies in animal models, such as rats, have also been conducted to characterize the behavior of Capmatinib.

- Dosing: Oral administration of Capmatinib at doses such as 10 mg/kg.[6]
- Sample Collection: Plasma samples were collected at various time points.[6]
- Analytical Methods: High-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been

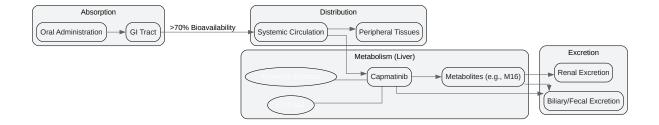


used to quantify Capmatinib concentrations in plasma.[6][7]

Visualizations

Capmatinib Metabolism and Elimination Workflow

The following diagram illustrates the key steps in the in vivo processing of Capmatinib, from oral administration to excretion.



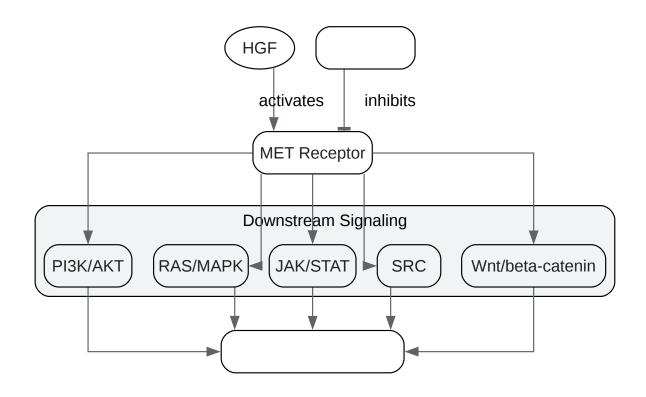
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Caption: Overview of Capmatinib's journey through the body.

MET Signaling Pathway Inhibition by Capmatinib

Capmatinib exerts its therapeutic effect by inhibiting the MET receptor tyrosine kinase, which, when aberrantly activated, drives tumor cell proliferation and survival through various downstream signaling pathways.





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Caption: Capmatinib inhibits MET and downstream signaling.

Conclusion

In vivo studies demonstrate that Capmatinib is an orally bioavailable drug that is rapidly absorbed and extensively metabolized.[1][3] The primary routes of elimination are metabolic clearance followed by excretion in the feces and urine.[1] The major metabolic pathways involve oxidation by CYP3A4 and aldehyde oxidase, with the latter being chiefly responsible for the formation of the most abundant metabolite, M16.[1][3][5] A thorough understanding of these metabolic pathways is essential for predicting and managing potential drug-drug interactions and for optimizing the clinical use of Capmatinib in the treatment of NSCLC.

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